molecular formula C8H8BFO4 B151513 3-Fluoro-4-methoxycarbonylphenylboronic acid CAS No. 505083-04-5

3-Fluoro-4-methoxycarbonylphenylboronic acid

Cat. No. B151513
M. Wt: 197.96 g/mol
InChI Key: YZYGXFXSMDUXJT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxycarbonylphenylboronic acid is a fluoro-containing arylboronic acid, which is a class of compounds known for their utility in cross-coupling reactions. These compounds are particularly interesting due to their electron-poor nature, which can influence their reactivity in various chemical processes .

Synthesis Analysis

The synthesis of related fluoro-substituted phenylboronic acids often involves cross-coupling reactions. For instance, electron-poor, fluoro-containing arylboronic acids have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions with aryl arenesulfonates. These reactions proceed efficiently, with fluoro-containing arylboronic acids reacting faster than their electron-rich or neutral counterparts .

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids has been investigated using Density Functional Theory (DFT). For example, the geometric structure of 3-fluoro-4-formylphenylboronic acid was studied with DFT/B3LYP/6-311++G(d,p) basis set, and its spectra were observed by FT-IR and FT-Raman. Theoretical wavenumbers calculated by the same method showed good agreement with experimental data, indicating the reliability of DFT in predicting the structure of such molecules .

Chemical Reactions Analysis

Fluoro-substituted phenylboronic acids participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction, which is a type of chemical reaction that can be influenced by the electronic properties of the substituents on the phenylboronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids, such as pKa values and tautomeric equilibria, have been characterized. NMR and single crystal XRD methods have been used to determine the molecular and crystal structures of these compounds. The influence of the fluorine substituent's position on the properties of the compounds has been discussed, with findings suggesting that the electron-withdrawing effect of fluorine can significantly affect the compound's behavior .

Scientific Research Applications

Hybrid Nanomaterials Characterization

3-Fluoro-4-methoxycarbonylphenylboronic acid plays a role in the characterization of hybrid nanomaterials. It is utilized in a study where (S)-BINOL, a chiral 1,1′-bis-2-naphthol (BINOL) derivative, was prepared via Suzuki C−C coupling and immobilized onto multiwalled carbon nanotubes. This process involved replacing 4-methoxyphenylboronic acid with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid to obtain (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, used as a probe for quantifying the organic material in the hybrid nanomaterials (Monteiro et al., 2015).

Fluorescence Quenching in Boronic Acid Derivatives

This compound is also significant in understanding the fluorescence quenching mechanism of boronic acid derivatives. The fluorescence quenching of related boronic acid derivatives has been studied, indicating that 3-fluoro-4-methoxycarbonylphenylboronic acid could potentially have similar applications in fluorescence studies, especially concerning electron transfer and reaction kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).

Antifungal Activity

Further research suggests the potential antifungal properties of related fluoro-formylphenylboronic acids. These compounds, including 4-fluoro-2-formylphenylboronic acid, show activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This indicates that 3-fluoro-4-methoxycarbonylphenylboronic acid might have similar biological applications (Borys et al., 2019).

Synthesis of Fluorinated Heterocyclic Compounds

The compound is also used in the synthesis of fluorinated heterocyclic compounds. For example, the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones utilizes similar fluorinated acrylic building blocks (Shi, Wang, & Schlosser, 1996).

Food Matrix Modification

In the food industry, this compound has been explored for its ability to interact with fructose, suggesting potential applications in modifying sugar composition in food matrices (Pietsch & Richter, 2016).

Catalytic Applications

It is also used in catalytic applications, particularly in nickel-catalyzed cross-coupling reactions. Electron-poor, fluoro-containing arylboronic acids, including compounds similar to 3-fluoro-4-methoxycarbonylphenylboronic acid, have shown efficacy in these reactions (Chen et al., 2016).

Glucose Sensing

Additionally, derivatives of this compound have been used in the development of new monomers for enzyme-free glucose sensing, indicating its potential in biomedical sensing technologies (Bao et al., 2021).

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water .

Future Directions

3-Fluoro-4-methoxycarbonylphenylboronic acid has potential applications in the synthesis of various organic compounds. For instance, it has been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

properties

IUPAC Name

(3-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYGXFXSMDUXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382318
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxycarbonylphenylboronic acid

CAS RN

505083-04-5
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505083-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MK Balaconis, Y Luo, HA Clark - Analyst, 2015 - pubs.rsc.org
… –90 [thin space (1/6-em)] 000) (PCL), tridodecylmethylammonium chloride (TDMAC), alizarin, 4-carboxy-3-fluorophenylboronic acid (1), 3-fluoro-4-methoxycarbonylphenylboronic acid (…
Number of citations: 24 pubs.rsc.org
MK Balaconis - 2013 - repository.library.northeastern.edu
Diabetes is an international health epidemic characterized by hypo and hyperglycemic levels. To maintain glycemic control, diabetics test glucose levels several times a day. However, …
B Alamer - 2015 - repository.kaust.edu.sa
… Then, methyl 2-amino-4bromobenzoate (2.3 g, 10 mmol), 3-fluoro-4-methoxycarbonylphenylboronic acid (2.18 g, 11mmol) [1,1'-bis (diphenylphosphino)ferrocene]dichloropalladium(II) (…
Number of citations: 1 repository.kaust.edu.sa
Y Luo - 2018 - search.proquest.com
Nanosensors are an emerging tool for biomedical research and personalized medicine. By incorporating a recognition moiety and a reporter on a nanoscale platform, the nanosensor …
Number of citations: 2 search.proquest.com

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